molecular formula C15H19N5O3S2 B11051541 2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11051541
M. Wt: 381.5 g/mol
InChI Key: ITFILYNQBWFZBN-UHFFFAOYSA-N
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Description

2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction of the triazole ring or the sulfanyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group, where nucleophiles like amines or thiols can replace the existing substituent.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, triethylamine.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its triazole ring is a versatile moiety that can be modified to create a wide range of derivatives with different properties.

Biology

In biological research, the compound is studied for its potential antimicrobial and antifungal activities. Triazole derivatives are known to inhibit the growth of various pathogens, making them valuable in developing new antimicrobial agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it could interact with biological targets such as enzymes or receptors, leading to therapeutic effects. Research is ongoing to determine its efficacy and safety in treating diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The sulfamoyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide stands out due to its unique combination of the triazole and sulfamoylphenyl groups. This combination enhances its potential biological activity and specificity, making it a promising candidate for further research and development.

Properties

Molecular Formula

C15H19N5O3S2

Molecular Weight

381.5 g/mol

IUPAC Name

2-[(4-cyclopropyl-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C15H19N5O3S2/c1-2-13-18-19-15(20(13)11-5-6-11)24-9-14(21)17-10-3-7-12(8-4-10)25(16,22)23/h3-4,7-8,11H,2,5-6,9H2,1H3,(H,17,21)(H2,16,22,23)

InChI Key

ITFILYNQBWFZBN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1C2CC2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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